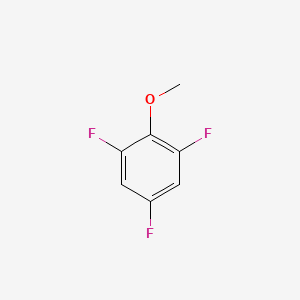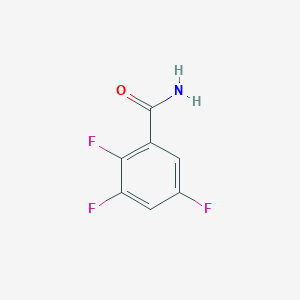
2,3,4-Trifluoroiodobenzene
Descripción general
Descripción
2,3,4-Trifluoroiodobenzene is an aromatic compound with the molecular formula C₆H₂F₃I It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trifluoroiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2,3,4-trifluorobenzene. This reaction typically uses iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) under controlled conditions to introduce the iodine atom into the benzene ring.
Another method involves the halogen exchange reaction, where a precursor compound like 2,3,4-trifluorobromobenzene is treated with a source of iodine, such as sodium iodide (NaI), in the presence of a suitable solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The halogen exchange reaction is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product, which is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trifluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding iodoso or iodyl derivatives using oxidizing agents like peracids. Reduction reactions can convert the iodine atom to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Peracids, hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Formation of 2,3,4-trifluorophenol or 2,3,4-trifluoroaniline.
Oxidation: Formation of iodoso or iodyl derivatives.
Reduction: Formation of 2,3,4-trifluorobenzene.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2,3,4-Trifluoroiodobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2,3,4-trifluoroiodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the iodine atom more susceptible to nucleophilic attack. This activation facilitates various substitution and coupling reactions. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trifluoroiodobenzene: Another trifluoroiodobenzene isomer with fluorine atoms at different positions.
2,3,5-Trifluoroiodobenzene: Similar structure but with a different arrangement of fluorine atoms.
2,3,4-Trifluorobromobenzene: Similar compound with bromine instead of iodine.
Uniqueness
2,3,4-Trifluoroiodobenzene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of three fluorine atoms enhances the electron-withdrawing effect, making it a valuable intermediate in various synthetic applications. Its reactivity profile differs from other isomers and halogenated compounds, providing unique opportunities in chemical synthesis and research.
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUNVSIBZATIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963468 | |
| Record name | 1,2,3-Trifluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-72-7 | |
| Record name | 1,2,3-Trifluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 459424-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,4-Trifluoroiodobenzene in the synthesis of liquid crystal compounds?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 2,3,4-trifluorotolane liquid crystal compounds []. It undergoes a Sonogashira reaction with 2,3,4-trifluorophenylacetylene to yield the desired trifluorotolane derivatives. These derivatives exhibit desirable properties like large optical anisotropy (Δn) and a wide nematic phase temperature range, making them potentially useful in liquid crystal display technologies [].
Q2: What synthetic route is employed to obtain this compound?
A2: The research article describes the synthesis of this compound from 2,3,4-trifluorophenylamine via a Sandmeyer reaction []. This reaction involves the diazotization of the amine followed by a halide substitution, ultimately yielding the desired iodo-substituted compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2,6-Dichlorobenzyl)thio]ethylamine](/img/structure/B1306041.png)

